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Compound of Interest

Compound Name:
2-((3-

Methoxyphenoxy)methyl)oxirane

CAS No.: 2210-75-5

Cat. No.: B2945379

Get Quote

2-((3-Methoxyphenoxy)methyl)oxirane: A Critical
Ranolazine Impurity Standard
Executive Summary
CAS Number: 2210-75-5 Chemical Name: 2-((3-Methoxyphenoxy)methyl)oxirane
Synonyms: 3-Methoxyphenyl glycidyl ether; 1-(2,3-epoxypropoxy)-3-methoxybenzene; m-

Glycidyl anisole. Molecular Formula: C₁₀H₁₂O₃ Molecular Weight: 180.20 g/mol

This technical guide details the synthesis, purification, and characterization of 2-((3-
Methoxyphenoxy)methyl)oxirane, a structural isomer of the primary intermediate used in the

manufacturing of Ranolazine (an anti-anginal agent). While the Ranolazine process utilizes the

ortho-isomer (Guaiacol glycidyl ether, CAS 2210-74-4), the meta-isomer (CAS 2210-75-5) is a

critical impurity standard required for quality control (QC) and impurity profiling in

pharmaceutical development. Its presence must be strictly monitored to ensure regulatory

compliance (ICH Q3A/B).
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Synthesis Strategy & Protocol
The synthesis of CAS 2210-75-5 follows a Williamson Ether Synthesis pathway. The reaction

involves the nucleophilic attack of the phenoxide ion (generated from 3-methoxyphenol) on the

electrophilic carbon of epichlorohydrin.

2.1 Retrosynthetic Analysis
The target molecule is disconnected at the ether linkage, revealing two precursors:

Nucleophile: 3-Methoxyphenol (Resorcinol monomethyl ether).

Electrophile: Epichlorohydrin (1-chloro-2,3-epoxypropane).

2.2 Reaction Mechanism
Deprotonation: A base (K₂CO₃ or NaOH) deprotonates the phenol to form the phenoxide

anion.

Nucleophilic Substitution (Sₙ2): The phenoxide attacks the primary carbon of epichlorohydrin,

displacing the chloride ion.

Note: While direct displacement is the primary pathway, a secondary pathway involves

epoxide ring opening followed by ring closure (dehydrochlorination). Using excess

epichlorohydrin suppresses oligomerization.
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Figure 1: Mechanistic pathway for the synthesis of 2-((3-Methoxyphenoxy)methyl)oxirane.
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2.3 Experimental Protocol (Optimized for High Purity)
This protocol prioritizes purity for use as an analytical standard.

Reagents:

3-Methoxyphenol (1.0 eq)

Epichlorohydrin (5.0 eq) – Excess acts as solvent and prevents polymerization.

Potassium Carbonate (K₂CO₃) (2.0 eq) – Anhydrous, finely ground.

Solvent: Acetone (Reagent Grade) or Acetonitrile.

Step-by-Step Procedure:

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and

nitrogen inlet.

Charging: Add 3-Methoxyphenol (12.4 g, 100 mmol) and Acetone (150 mL). Stir until

dissolved.

Base Addition: Add anhydrous K₂CO₃ (27.6 g, 200 mmol). The mixture will become a

suspension.

Electrophile Addition: Add Epichlorohydrin (46.3 g, 500 mmol) dropwise over 15 minutes.

Reflux: Heat the mixture to reflux (approx. 60°C) for 12–16 hours. Monitor reaction progress

via TLC (Hexane:EtOAc 7:3) or HPLC.

Endpoint: Disappearance of 3-methoxyphenol.

Workup:

Cool to room temperature.[1]

Filter off the inorganic salts (KCl, excess K₂CO₃).
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Concentrate the filtrate under reduced pressure (Rotary Evaporator) to remove acetone

and excess epichlorohydrin.

Purification:

Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine

(50 mL).

Dry over Na₂SO₄, filter, and concentrate.

Distillation: Purify the crude oil via vacuum distillation (bp ~140-145°C at 2 mmHg) OR

Column Chromatography: Silica gel (100-200 mesh), eluting with Hexane:EtOAc (9:1).

Characterization & Analysis
Trustworthy characterization is essential to validate the identity of the synthesized impurity

standard.

3.1 NMR Spectroscopy
The meta-substitution pattern is distinct from the ortho-isomer (Ranolazine intermediate).

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
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Position
Chemical Shift
(δ ppm)

Multiplicity Integration Assignment

Ar-H 7.15 – 7.22 Triplet (t) 1H
H-5 (Meta ring

proton)

Ar-H 6.48 – 6.58 Multiplet (m) 3H

H-2, H-4, H-6

(Ortho/Para to

OMe)

O-CH₂ 4.18
Doublet of

Doublets (dd)
1H

Glycidyl ether

methylene (Ha)

O-CH₂ 3.92
Doublet of

Doublets (dd)
1H

Glycidyl ether

methylene (Hb)

OCH₃ 3.79 Singlet (s) 3H Methoxy group

Epoxide-CH 3.32 – 3.38 Multiplet (m) 1H
Methine proton

of epoxide ring

Epoxide-CH₂ 2.88 Triplet (t) 1H
Terminal epoxide

proton (trans)

Epoxide-CH₂ 2.74
Doublet of

Doublets (dd)
1H

Terminal epoxide

proton (cis)

Causality in Data:

The 7.15 ppm triplet is characteristic of the meta-isomer (proton flanked by two carbons,

neither directly attached to oxygen). In the ortho-isomer (Guaiacol), the splitting pattern is

more complex (4 distinct environments).

The 3.79 ppm singlet confirms the integrity of the methoxy group.

3.2 Mass Spectrometry (LC-MS)
Ionization Mode: ESI (+)

Observed Peak: m/z 181.1 [M+H]⁺; 203.1 [M+Na]⁺
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Interpretation: Confirms molecular weight of 180.20.

3.3 Infrared Spectroscopy (FT-IR)
1260 cm⁻¹: C–O–C asymmetric stretch (Aryl alkyl ether).

915 cm⁻¹: Epoxide ring deformation (Characteristic "breathing" mode).

1600, 1500 cm⁻¹: Aromatic C=C skeletal vibrations.

Process Workflow & Quality Control
The following workflow ensures the reproducibility required for generating reference standards.
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Figure 2: Operational workflow for the synthesis and isolation of CAS 2210-75-5.

Safety & Handling (MSDS Highlights)
Hazard Class: Skin Irritant (Category 2), Eye Irritant (Category 2A), Skin Sensitizer

(Category 1).
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Genotoxicity: Epoxides are potential alkylating agents. Handle in a fume hood with

appropriate PPE (Nitrile gloves, safety goggles).

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis to

the diol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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